6β-PGI1 Exhibits 233-Fold Lower Potency Than PGI2 in Adenylate Cyclase Activation Assays
6β-PGI1 is a partial agonist with drastically reduced potency for the PGI2 (IP) receptor compared to the native ligand PGI2. In a direct comparison, the concentration of 6β-PGI1 required to activate adenylate cyclase (Kact) in NCB-20 neuronal hybrid cells is 4.2 µM, whereas PGI2 achieves the same effect at a Kact of 18 nM [1]. This quantitative difference is critical for experiments requiring low-level, sustained receptor engagement without maximal activation.
| Evidence Dimension | Adenylate Cyclase Activation Potency (Kact) |
|---|---|
| Target Compound Data | 4.2 µM |
| Comparator Or Baseline | Prostacyclin (PGI2): 18 nM |
| Quantified Difference | 6β-PGI1 is 233-fold less potent than PGI2. |
| Conditions | NCB-20 neuronal somatic cell hybrid assay |
Why This Matters
This confirms 6β-PGI1's utility as a low-potency agonist tool, allowing for dissection of signaling pathways where full PGI2 potency would obscure nuanced, concentration-dependent effects.
- [1] Whittle, B. J. R., Moncada, S., Whiting, F., & Vane, J. R. Carbacyclin — a potent stable prostacyclin analogue for the inhibition of platelet aggregation. Prostaglandins, 19(4), 605-627 (1980). View Source
